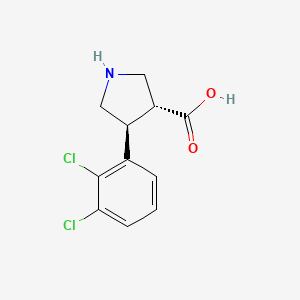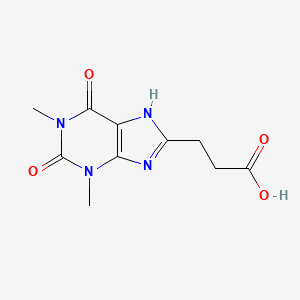
4-Bromo-2-hydrazinylpyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H7BrN4·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as an intermediate in the preparation of other chemical substances .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Brom-2-Hydrazinylpyridin-dihydrochlorid beinhaltet typischerweise die Bromierung von 2-Hydrazinylpyridin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bromierung an der 4-Position des Pyridinrings zu gewährleisten. Die Reaktion wird üblicherweise in Gegenwart eines Bromierungsmittels wie N-Bromsuccinimid (NBS) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Brom-2-Hydrazinylpyridin-dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Brom-2-Hydrazinylpyridin-dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Sie kann reduziert werden, um Hydrazinderivate zu bilden.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Thiole werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Pyridinoxide ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Pyridinderivate erzeugen können .
4. Wissenschaftliche Forschungsanwendungen
4-Brom-2-Hydrazinylpyridin-dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird im Studium der Enzyminhibition und als Sonde in biochemischen Assays verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-Hydrazinylpyridin-dihydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme wirken, indem sie an deren aktive Zentren bindet. Diese Bindung kann die normale Funktion des Enzyms beeinträchtigen, was zu verschiedenen biochemischen Effekten führt. Die genauen beteiligten molekularen Pfade hängen von der spezifischen Anwendung und dem Zielenzym ab .
Ähnliche Verbindungen:
- 2-Brom-4-Hydrazinylpyridin
- 4-Chlor-2-Hydrazinylpyridin
- 4-Fluor-2-Hydrazinylpyridin
Vergleich: 4-Brom-2-Hydrazinylpyridin-dihydrochlorid ist aufgrund seiner spezifischen Bromsubstitution an der 4-Position einzigartig, die im Vergleich zu seinen Analoga eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. So kann das Bromatom beispielsweise an bestimmten Halogenbindungsinteraktionen teilnehmen, die bei Chlor- oder Fluorsubstitutionen nicht möglich sind .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-hydrazinylpyridine
- 4-Chloro-2-hydrazinylpyridine
- 4-Fluoro-2-hydrazinylpyridine
Comparison: 4-Bromo-2-hydrazinylpyridine dihydrochloride is unique due to its specific bromine substitution at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine substitutions .
Eigenschaften
Molekularformel |
C5H8BrCl2N3 |
|---|---|
Molekulargewicht |
260.94 g/mol |
IUPAC-Name |
(4-bromopyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChI-Schlüssel |
USSGXOUKMCGSNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Br)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)




![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)
